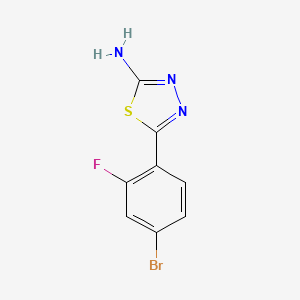

5-(4-Bromo-2-fluorophenyl)-1,3,4-thiadiazol-2-amine

Overview

Description

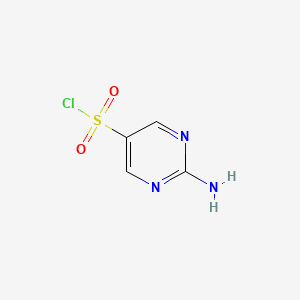

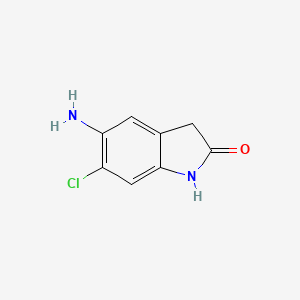

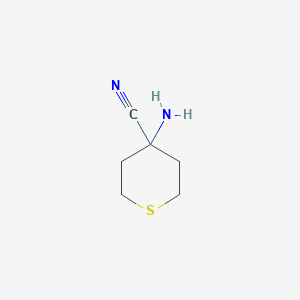

The compound 5-(4-Bromo-2-fluorophenyl)-1,3,4-thiadiazol-2-amine is a derivative of 1,3,4-thiadiazole, which is a heterocyclic compound containing both sulfur and nitrogen within the ring structure. This particular derivative is characterized by the presence of bromo and fluoro substituents on the phenyl ring, which may influence its reactivity and physical properties.

Synthesis Analysis

The synthesis of related 2-amino-5-bromo-1,3,4-thiadiazoles has been reported, where these compounds exhibit amine-imine tautomerism, which is a reversible chemical reaction where an amine form can convert to an imine form. These substrates are ambident nucleophiles, meaning they can react at multiple sites, and are involved in reactions such as alkylation, acylation, and nitrosation, leading to various thiadiazole derivatives .

Molecular Structure Analysis

The molecular structure of 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine has been studied through its interaction with other compounds. For instance, its cocrystals with 2-(naphthalen-2-yloxy)acetic acid and 3,5-dinitrobenzoic acid have been characterized. These interactions involve hydrogen bonding and (\pi)-(\pi) stacking interactions, which are significant in the formation of the crystal structure. The hydrogen bonding motifs observed are indicative of the compound's ability to form stable heterodimers and heterotetramers in the solid state .

Chemical Reactions Analysis

The reactivity of 5-benzyl-1,3,4-thiadiazol-2-amine derivatives, which are structurally similar to the compound , has been explored in the context of biological activity. One of the derivatives showed significant acetylcholinesterase-inhibition activity, which is a key target in the treatment of diseases like Alzheimer's. This suggests that the bromo and fluoro substituents on the phenyl ring could potentially influence the biological activity of these compounds .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 5-(4-Bromo-2-fluorophenyl)-1,3,4-thiadiazol-2-amine are not detailed in the provided papers, the studies on similar compounds provide insights. For example, the synthesis and characterization of metal complexes with 5-(4-isopropoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine derivatives have been conducted, which include analysis by elemental analysis, FT-IR, UV/visible spectra, and other techniques. These methods are crucial for determining the properties such as molar ratios, metal content, and magnetic moments, which are essential for understanding the behavior of these compounds in various environments .

Scientific Research Applications

Crystallographic and Quantum Analysis

5-(4-Bromo-2-fluorophenyl)-1,3,4-thiadiazol-2-amine is studied for its crystal structure and intra- and intermolecular interactions. Using Quantum Theory of Atoms-in-Molecules (QTAIM) approach and Hirshfeld surface analysis, the relative contributions of different non-covalent interactions are explored, particularly in compounds with halogen substitutions. The N–H⋯N hydrogen bond in these structures plays a significant role in stabilizing the crystal structures (El-Emam et al., 2020).

Anticancer and Antitubercular Applications

Research into 5-phenyl-substituted 1,3,4-thiadiazole-2-amines, a category that includes 5-(4-Bromo-2-fluorophenyl)-1,3,4-thiadiazol-2-amine, has shown potential in the development of novel anticancer and antitubercular agents. Some derivatives of this compound demonstrated significant in vitro antitumor activities against breast cancer cell lines, outperforming the control drug cisplatin in some instances. Additionally, certain derivatives have shown promising antitubercular activity (Sekhar et al., 2019).

Antimicrobial Activity

Microwave-assisted synthesis of derivatives of 5-(4-Bromo-2-fluorophenyl)-1,3,4-thiadiazol-2-amine and their subsequent testing revealed noteworthy antimicrobial and antifungal activities. These derivatives demonstrate the potential for developing new antimicrobial agents (Dengale et al., 2019).

Spectroscopic and Theoretical Investigations

Spectroscopic studies on 2-amino-1,3,4-thiadiazoles, including compounds similar to 5-(4-Bromo-2-fluorophenyl)-1,3,4-thiadiazol-2-amine, have revealed interesting dual fluorescence effects. These effects are attributed to specific molecular aggregation and charge transfer processes within the molecule. This research could contribute to the development of new fluorescence probes and pharmaceuticals with antimycotic properties (Budziak et al., 2019).

Chalcogen and Halogen Bonding Studies

Investigations into the competition between chalcogen and halogen bonding in compounds structurally related to 5-(4-Bromo-2-fluorophenyl)-1,3,4-thiadiazol-2-amine have provided insights into noncovalent interactions. These studies are significant for understanding the molecular interactions and designing molecules with specific properties (De Silva et al., 2022).

Mechanism of Action

Target of Action

A similar compound, (2-{[(4-bromo-2-fluorobenzyl)amino]carbonyl}-5-chlorophenoxy)acetic acid, is known to targetAldose reductase . Aldose reductase is an enzyme involved in glucose metabolism and is a key player in the development of complications in diabetes .

Mode of Action

It can be hypothesized that, like other similar compounds, it may interact with its target enzyme, potentially inhibiting its activity and thus affecting the metabolic pathway it is involved in .

Biochemical Pathways

If it indeed targets aldose reductase, it could affect thepolyol pathway , which is implicated in diabetic complications when glucose levels are high.

Result of Action

If it acts as an inhibitor of aldose reductase, it could potentially prevent or reduce the complications associated with diabetes .

Safety and Hazards

Future Directions

properties

IUPAC Name |

5-(4-bromo-2-fluorophenyl)-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFN3S/c9-4-1-2-5(6(10)3-4)7-12-13-8(11)14-7/h1-3H,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSJYTTRMHZPUTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)C2=NN=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90589672 | |

| Record name | 5-(4-Bromo-2-fluorophenyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

299937-74-9 | |

| Record name | 5-(4-Bromo-2-fluorophenyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Boc-2-Azabicyclo[2.2.1]hept-5-ene](/img/structure/B1287771.png)